molecular formula C13H17ClO B13257065 ({[1-(Chloromethyl)cyclobutyl]methoxy}methyl)benzene

({[1-(Chloromethyl)cyclobutyl]methoxy}methyl)benzene

Cat. No.: B13257065
M. Wt: 224.72 g/mol
InChI Key: IHMPIOASHINELT-UHFFFAOYSA-N
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Description

({[1-(Chloromethyl)cyclobutyl]methoxy}methyl)benzene is an organic compound that features a cyclobutyl ring substituted with a chloromethyl group and a methoxy group, which is further connected to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[1-(Chloromethyl)cyclobutyl]methoxy}methyl)benzene typically involves multiple steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving suitable precursors.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction using formaldehyde and hydrochloric acid.

    Attachment of the Methoxy Group: The methoxy group can be added through a nucleophilic substitution reaction using methanol.

    Coupling with Benzene: The final step involves coupling the substituted cyclobutyl ring with benzene, which can be achieved through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing catalysts and specific reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

({[1-(Chloromethyl)cyclobutyl]methoxy}methyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming corresponding substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amines, thiols.

Scientific Research Applications

Chemistry

In chemistry, ({[1-(Chloromethyl)cyclobutyl]methoxy}methyl)benzene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

In biological and medicinal research, this compound can be used as a precursor for the synthesis of potential pharmaceuticals. Its structural features may contribute to the development of new drugs with specific biological activities.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of ({[1-(Chloromethyl)cyclobutyl]methoxy}methyl)benzene involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the formation of covalent bonds, altering the function or structure of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • ({[1-(Chloromethyl)cyclopropyl]methoxy}methyl)benzene
  • ({[1-(Chloromethyl)cyclopentyl]methoxy}methyl)benzene
  • ({[1-(Chloromethyl)cyclohexyl]methoxy}methyl)benzene

Uniqueness

({[1-(Chloromethyl)cyclobutyl]methoxy}methyl)benzene is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs

Properties

Molecular Formula

C13H17ClO

Molecular Weight

224.72 g/mol

IUPAC Name

[1-(chloromethyl)cyclobutyl]methoxymethylbenzene

InChI

InChI=1S/C13H17ClO/c14-10-13(7-4-8-13)11-15-9-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2

InChI Key

IHMPIOASHINELT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(COCC2=CC=CC=C2)CCl

Origin of Product

United States

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